molecular formula C22H21FO4 B10803775 Ethyl 4-(4-fluorophenyl)-6-(3-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate

Ethyl 4-(4-fluorophenyl)-6-(3-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate

Cat. No.: B10803775
M. Wt: 368.4 g/mol
InChI Key: YNICVHFUYGBONU-UHFFFAOYSA-N
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Description

Ethyl 4-(4-fluorophenyl)-6-(3-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate is a useful research compound. Its molecular formula is C22H21FO4 and its molecular weight is 368.4 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 4-(4-fluorophenyl)-6-(3-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of cyclohexenones, which are known for their diverse biological activities. The molecular formula is C21H18F2O3C_{21}H_{18}F_{2}O_{3}, and it features a cyclohexene ring that has been shown to adopt a slightly distorted sofa conformation in its crystal structure .

Antitumor Activity

Research has indicated that cyclohexenone derivatives exhibit significant antitumor properties. This compound has been tested for its cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that compounds similar to this one showed promising results in inhibiting the proliferation of human cancer cells through apoptosis induction .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. It may act as an inhibitor of certain enzymes involved in metabolic pathways critical for tumor growth or fungal survival. The presence of the fluorophenyl and methoxyphenyl groups enhances its lipophilicity, potentially improving membrane permeability and bioavailability .

Study on Antitumor Effects

In a recent study, this compound was evaluated for its cytotoxic effects on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell viability, with IC50 values comparable to established chemotherapeutic agents. The study concluded that the compound could be a lead candidate for further development in cancer therapy .

Evaluation of Antifungal Properties

Another investigation assessed the antifungal efficacy of structurally related compounds against Candida species. Results showed that these compounds had minimum inhibitory concentrations (MICs) that were effective against resistant strains, suggesting that this compound may possess similar antifungal properties .

Data Summary

Biological Activity Mechanism Reference
AntitumorInduces apoptosis in cancer cells
AntifungalInhibits fungal growth by disrupting cell wall synthesis

Properties

Molecular Formula

C22H21FO4

Molecular Weight

368.4 g/mol

IUPAC Name

ethyl 4-(4-fluorophenyl)-6-(3-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C22H21FO4/c1-3-27-22(25)21-19(15-5-4-6-18(11-15)26-2)12-16(13-20(21)24)14-7-9-17(23)10-8-14/h4-11,13,19,21H,3,12H2,1-2H3

InChI Key

YNICVHFUYGBONU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(CC(=CC1=O)C2=CC=C(C=C2)F)C3=CC(=CC=C3)OC

Origin of Product

United States

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